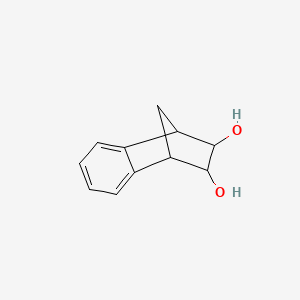1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol
CAS No.: 26326-70-5
Cat. No.: VC8260254
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26326-70-5 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | tricyclo[6.2.1.02,7]undeca-2,4,6-triene-9,10-diol |
| Standard InChI | InChI=1S/C11H12O2/c12-10-8-5-9(11(10)13)7-4-2-1-3-6(7)8/h1-4,8-13H,5H2 |
| Standard InChI Key | KKBAQAHAWLUGNK-UHFFFAOYSA-N |
| SMILES | C1C2C(C(C1C3=CC=CC=C23)O)O |
| Canonical SMILES | C1C2C(C(C1C3=CC=CC=C23)O)O |
Introduction
Chemical Identity and Nomenclature
The compound is a polycyclic diol with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . Its IUPAC name, 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol, reflects its bicyclic structure, which combines a naphthalene-derived framework with a methano bridge and hydroxyl groups at positions 2 and 3. Synonyms include 1,4-Methanonaphthalene-2,3-diol and tricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-9,10-diol .
Synthesis and Production
Catalytic Dihydroxylation
The primary synthesis route involves osmium(VIII) oxide (OsO₄)-catalyzed dihydroxylation of 1,4-dihydro-1,4-methanonaphthalene. The reaction employs 4-methylmorpholine N-oxide (NMO) as a co-oxidant in a mixed solvent system of acetone and tert-butyl alcohol, achieving a yield of 89% after 60 hours . This method, reported by Brooks et al. (2004), is favored for its high stereoselectivity and scalability .
Chemoenzymatic Approaches
Alternative routes utilize bacterial metabolites for enantioselective synthesis. Pseudomonas putida ML2 catalyzes the cis-dihydroxylation of naphthalene derivatives, yielding enantiopure intermediates that are hydrogenated to the target compound . This method highlights the compound’s role in asymmetric synthesis for pharmaceutical applications .
Structural Characteristics
Crystallography
X-ray diffraction reveals an orthorhombic crystal system (space group Pbca) with unit cell parameters a = 10.240 Å, b = 6.237 Å, and c = 27.503 Å . The structure features an intramolecular O–H···O hydrogen bond forming an S(5) ring motif, which stabilizes the bicyclic framework . Intermolecular hydrogen bonds further assemble molecules into centrosymmetric dimers and extended chains along the a-axis .
Stereochemistry
The compound exhibits four stereocenters, with the (1R,2R,3S,4S)-rel configuration being the most prevalent in synthetic batches . Enantiomers such as (2S,3S)- and (2R,3R)-forms have been isolated, demonstrating its utility in chiral synthesis .
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 73 °C | |
| Boiling Point | 318.0 ± 42.0 °C (predicted) | |
| Density | 1.366 ± 0.06 g/cm³ (predicted) | |
| pKa | 13.80 ± 0.40 (predicted) | |
| Solubility | Soluble in acetone, ethanol |
The compound’s low water solubility and moderate polarity make it suitable for organic synthesis under anhydrous conditions .
Applications in Pharmaceutical Synthesis
Varenicline Intermediate
This diol is a key intermediate in synthesizing varenicline (Chantix®), a nicotinic acetylcholine receptor partial agonist used for smoking cessation . The hydroxyl groups serve as handles for subsequent oxidation and amine functionalization .
Enantioselective Catalysis
Its rigid bicyclic structure facilitates asymmetric induction in catalytic processes. For example, chemoenzymatic routes leverage its stereocenters to produce enantiopure epoxides and amino alcohols .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume